![molecular formula C16H15N3O2 B2589997 2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile CAS No. 923224-63-9](/img/structure/B2589997.png)
2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile
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Overview
Description
2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
The exact mass of the compound 2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pharmacokinetics : In silico ADMET studies predicted suitable pharmacokinetic properties for antitumor activity .
- Compound : The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine displayed potent 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors. It also exhibited neuroprotective activities .
- In Vitro Activity : Three novel pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivatives were evaluated for cytotoxicity against cervical and breast cancer cell lines. Each compound showed varying levels of cytotoxicity .
- Inhibition : The tested novel compounds demonstrated good inhibitory effects, with IC50 values ranging from 0.057 μM to 3.646 μM, compared to sorafenib (IC50: 0.184 μM) .
- Compound 14 : This compound exerted significant alterations in cell cycle progression and induced apoptosis in HCT cells .
Cancer Treatment: CDK2 Inhibition
Neuroprotective Properties
Cytotoxicity Against Cancer Cell Lines
Antitumor Activity
Cell Cycle Alteration and Apoptosis Induction
Structure-Activity Relationship (SAR) Studies
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory activity by fitting into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile affects the cell cycle progression pathway . This results in downstream effects such as the induction of apoptosis within cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties for 2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile is the significant inhibition of the growth of examined cell lines . It also induces apoptosis within cells .
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-4-6-12(7-5-11)10-19-15(20)13(9-17)14-3-2-8-18(14)16(19)21/h4-7H,2-3,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVXIWRZUVTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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